molecular formula C14H16N4O2 B12927698 N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide CAS No. 823795-57-9

N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide

Katalognummer: B12927698
CAS-Nummer: 823795-57-9
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: XHUADIUTTXHTCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and an acetamide group attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene derivative reacts with the pyrimidine ring.

    Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar methylating agent.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium carbonate, and various alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

  • N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group, hydroxyphenyl group, and acetamide group on a pyrimidine ring is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Eigenschaften

CAS-Nummer

823795-57-9

Molekularformel

C14H16N4O2

Molekulargewicht

272.30 g/mol

IUPAC-Name

N-[4-(dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl]acetamide

InChI

InChI=1S/C14H16N4O2/c1-9(19)16-11-8-15-13(17-14(11)18(2)3)10-6-4-5-7-12(10)20/h4-8,20H,1-3H3,(H,16,19)

InChI-Schlüssel

XHUADIUTTXHTCD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CN=C(N=C1N(C)C)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.